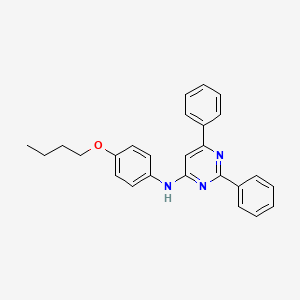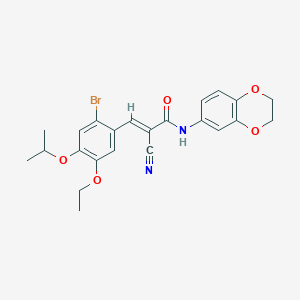![molecular formula C15H18N2O3S3 B4625740 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4625740.png)
1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine
Übersicht
Beschreibung
1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine belongs to a class of compounds containing piperazine heterocycles, which are known for their prospective pharmacological activity. However, the specific compound of interest is not directly studied in the available literature. Related compounds involving piperazine structures and sulfonamide groups have been synthesized and explored for various biological activities.
Synthesis Analysis
The synthesis of similar benzenesulfonamide compounds containing piperazine heterocycles has been achieved. For instance, Xiao et al. (2022) synthesized two benzenesulfonamide compounds and conducted a conformational analysis showing that the molecular structure after DFT optimization was consistent with the crystal structure determined by x-ray single crystal diffraction (Xiao et al., 2022).
Molecular Structure Analysis
Density Functional Theory (DFT) has been used to study the optimized structures of molecules similar to 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine. These studies include analysis of the molecular electrostatic potential and leading molecular orbital, as well as Hirshfeld surface analysis and 2D fingerprint plots for understanding intermolecular interactions (Xiao et al., 2022).
Chemical Reactions and Properties
Although specific chemical reactions and properties of 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine are not directly detailed, research on similar piperazine derivatives indicates a variety of potential reactions and properties. For example, the synthesis of piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones with high binding affinities for serotonin receptors suggests diverse chemical functionalities (Park et al., 2011).
Physical Properties Analysis
The physical properties of piperazine derivatives generally include solubility in various organic solvents and water, as indicated in the synthesis and characterization of polysulfone blend membranes incorporating piperazine (Deepa et al., 2018). The solubility characteristics can vary depending on the specific substituents and overall molecular structure.
Chemical Properties Analysis
The chemical properties of piperazine derivatives are diverse, often depending on the substituents attached to the piperazine nucleus. For instance, derivatives with specific substituents have shown high affinities for receptor binding in pharmacological studies, indicating a potential for varied chemical interactions and biological activities (Park et al., 2011).
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Mechanism of Action
Piperazine derivatives, including compounds like 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine, have been extensively studied for their diverse therapeutic uses. These compounds exhibit a wide range of pharmacological activities, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The versatility of piperazine derivatives in drug design is attributed to their ability to serve as a scaffold for developing drug-like elements, with modifications on the piperazine ring significantly impacting the pharmacokinetic and pharmacodynamic properties of the resultant molecules (Rathi et al., 2016).
Anti-Mycobacterial Applications
Piperazine analogues have demonstrated potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine as a critical building block in anti-mycobacterial drug design, underlining the need for further exploration in this area to develop safer, selective, and cost-effective treatments (Girase et al., 2020).
Metabolic Pathways and Drug Interactions
Understanding the metabolic pathways and interactions of arylpiperazine derivatives, including those related to 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine, is crucial for their clinical application. These compounds undergo extensive metabolism, with N-dealkylation leading to the formation of 1-aryl-piperazines, which have diverse effects on neurotransmitter receptors. This metabolic process is influenced by factors such as individual variability in enzyme expression, highlighting the importance of considering these aspects in drug development and therapeutic use (Caccia, 2007).
Eigenschaften
IUPAC Name |
(5-ethylthiophen-2-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S3/c1-2-12-5-6-13(22-12)15(18)16-7-9-17(10-8-16)23(19,20)14-4-3-11-21-14/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKJQVURJMMLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethylthiophen-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4625657.png)
![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)
![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)
![4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)
![isopropyl 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4625686.png)
![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4625694.png)
![3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4625701.png)
![5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625704.png)
![3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4625713.png)

![N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4625726.png)
![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)